molecular formula C6H6FNO3S B2514596 6-Methoxypyridine-2-sulfonyl fluoride CAS No. 2253640-46-7

6-Methoxypyridine-2-sulfonyl fluoride

Cat. No.: B2514596
CAS No.: 2253640-46-7
M. Wt: 191.18
InChI Key: BHWSTMCRCBTNAQ-UHFFFAOYSA-N
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Description

6-Methoxypyridine-2-sulfonyl fluoride is a versatile heteroaromatic building block designed for advanced synthetic and chemical biology applications. As a sulfonyl fluoride, it is notably more stable than its sulfonyl chloride analog, striking a unique balance between reactivity and stability that is ideal for prolonged experiments and storage . Its primary research value lies in its role in Sulfur(VI) Fluoride Exchange (SuFEx) , a next-generation click chemistry reaction that enables the reliable and modular connection of molecular fragments under mild, metal-free conditions . Researchers utilize this compound as a key electrophile to construct sulfonate esters and sulfonamides, which are valuable scaffolds in medicinal chemistry and materials science. Beyond its utility in synthesis, this sulfonyl fluoride has significant potential in proteomics and chemical biology as an activity-based protein profiling (ABPP) probe. Its electrophilic sulfur center can selectively engage with active-site residues in enzymes, such as serines or threonines, facilitating the study of enzyme function and the discovery of covalent inhibitors . The 6-methoxypyridine moiety can offer coordination sites or influence the compound's electronic properties, potentially enhancing its reactivity or enabling specific targeting. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methoxypyridine-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO3S/c1-11-5-3-2-4-6(8-5)12(7,9)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHWSTMCRCBTNAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=CC=C1)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Mechanistic Studies of 6 Methoxypyridine 2 Sulfonyl Fluoride and Analogues

Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Click Chemistry

SuFEx has been established as a next-generation click chemistry reaction, prized for its reliability, high yield, and modularity. researchgate.net The chemistry hinges on the S(VI)-F bond, which is exceptionally stable under many conditions but can be activated to react with high efficiency and selectivity. nih.gov

Fundamental Principles and Chemoselectivity of SuFEx Reactions

The foundational principle of SuFEx chemistry lies in the distinct balance between stability and reactivity of the sulfonyl fluoride group (-SO₂F). sigmaaldrich.com Unlike more reactive sulfonyl chlorides, sulfonyl fluorides are remarkably stable to thermolysis and hydrolysis, and are resistant to reduction. nih.govsigmaaldrich.com This stability allows the -SO₂F moiety to be incorporated into complex molecules and tolerate a wide range of reaction conditions. researchgate.net

However, under specific catalytic conditions, the latent electrophilicity of the sulfur center is unleashed, allowing for rapid and highly selective reactions with nucleophiles. nih.gov This "on/off" reactivity is a hallmark of click chemistry. The chemoselectivity is excellent, with the reaction occurring exclusively at the sulfur center, avoiding side reactions that can plague more promiscuous electrophiles like sulfonyl chlorides. sigmaaldrich.com

The reactivity of SuFExable hubs can be influenced by the electronic nature of the attached group. For heteroaromatic systems like 6-methoxypyridine-2-sulfonyl fluoride, the electron-withdrawing nature of the pyridine (B92270) ring enhances the electrophilicity of the sulfur atom, influencing its reactivity in exchange reactions. The general order of reactivity for S(VI)-F bonds toward nucleophiles like aryl silyl (B83357) ethers has been proposed as: –N=SOF₂ > -SO₂F > –OSO₂F > –N=S(O)(OAr)F. nih.gov

Catalytic Activation Mechanisms (e.g., N-Heterocyclic Carbenes)

While the S-F bond is kinetically stable, its reaction with nucleophiles requires activation. Various catalysts, including organic bases (e.g., DBU, triethylamine), Lewis acids, and bifluoride salts, can promote SuFEx reactions. nih.govresearchgate.net Among organocatalysts, N-Heterocyclic Carbenes (NHCs) have emerged as a versatile and efficient option for activating nucleophiles under mild, silicon-free conditions. chemrxiv.orgfigshare.com

The proposed mechanism for NHC catalysis does not involve direct activation of the sulfonyl fluoride. Instead, the NHC functions as a Brønsted base, activating the nucleophile (e.g., an alcohol or amine) through the formation of a non-covalent hydrogen bond. chemrxiv.org This interaction increases the nucleophilicity of the attacking species, forming an oxyanion or amido anion intermediate. This highly activated nucleophile then attacks the electrophilic sulfur center of the sulfonyl fluoride, leading to the displacement of the fluoride ion and the formation of the new S-O or S-N bond, with the NHC catalyst being regenerated. chemrxiv.org This mechanism avoids the need for silyl-protected nucleophiles, broadening the scope and practicality of the SuFEx reaction. chemrxiv.org

Compatibility with Diverse Functional Groups

A key advantage of SuFEx chemistry, and a defining feature of any "click" reaction, is its compatibility with a wide array of functional groups. researchgate.net The sulfonyl fluoride group is inert to many common synthetic conditions, allowing it to be carried through multi-step syntheses without protection. researchgate.netnih.gov

The mild, often organocatalytic, conditions under which SuFEx reactions are performed further contribute to this compatibility. The reaction is tolerant of esters, amides, ethers, and various heterocyclic systems often found in biologically active molecules and complex chemical probes. nih.gov This orthogonality allows for the late-stage functionalization of intricate molecules, a highly desirable feature in medicinal chemistry and chemical biology for generating molecular diversity and performing bioconjugation. researchgate.net For heteroaromatic sulfonyl fluorides, this means that other functionalities on the pyridine ring or on the incoming nucleophile remain untouched during the selective S-F bond exchange.

Nucleophilic Substitution Reactions Beyond SuFEx

Beyond the classic base-catalyzed SuFEx reaction with silyl ethers, the sulfonyl fluoride moiety is a potent electrophile for a range of other nucleophilic substitution reactions, most notably with amine and thiol nucleophiles. These reactions proceed via a nucleophilic attack on the highly electropositive sulfur center. nih.govresearchgate.net

Reactions with Amine Nucleophiles: Sulfonamide Formation

The reaction of sulfonyl fluorides with primary or secondary amines is a robust and widely used method for the synthesis of sulfonamides. researchgate.net This transformation involves the nucleophilic attack of the amine's lone pair on the sulfur atom, followed by the displacement of the fluoride leaving group. researchgate.net

The reaction can be promoted by various catalysts that activate either the sulfonyl fluoride or the amine. Lewis acids such as calcium triflimide [Ca(NTf₂)₂] have been shown to activate the sulfonyl fluoride, making it more susceptible to nucleophilic attack. researchgate.net Alternatively, combinations of catalysts like 1-hydroxybenzotriazole (B26582) (HOBt) can activate the amine nucleophile. researchgate.net These methods provide access to a diverse array of aryl, heteroaryl, and alkyl sulfonamides under mild conditions. researchgate.net The stability of heteroaryl sulfonyl fluorides makes them excellent precursors for the corresponding sulfonamides, which are common motifs in pharmaceuticals. nih.govnih.gov

Table 1. Synthesis of Heteroaryl Sulfonamides from Heteroaryl Sulfonyl Fluorides and Amines.
Heteroaryl Sulfonyl Fluoride AnalogueAmine NucleophileConditionsProductYield (%)Reference
Pyrimidine-2-sulfonyl fluorideBenzylamineNaOCl, HCl, CH₂Cl₂N-Benzylpyrimidine-2-sulfonamide75 nih.govacs.org
4-Methylpyrimidine-2-sulfonyl fluorideBenzylamineNaOCl, HCl, CH₂Cl₂N-Benzyl-4-methylpyrimidine-2-sulfonamide80 acs.org
Benzothiazole-2-sulfonyl fluorideBenzylamineNaOCl, HCl, CH₂Cl₂N-Benzylbenzothiazole-2-sulfonamide80 acs.org
Phenylsulfonyl fluorideMorpholineNHC (10 mol%), MS 4Å, HOBt4-(Phenylsulfonyl)morpholine95 figshare.com
N-Boc-sulfonimidoyl fluoride(S)-(-)-α-MethylbenzylamineTMS-Cl, Et₃N, CH₂Cl₂N-Boc-N'-((S)-1-phenylethyl)benzenesulfonimidamide99 chemrxiv.org

Reactions with Thiol Nucleophiles: S-Heteroarylated Adduct Formation

In a manner analogous to amines, thiols and their corresponding thiolates are effective nucleophiles that can react with sulfonyl fluorides. This reaction leads to the formation of a thiosulfonate ester (an S-heteroarylated adduct), where a new S-S bond is formed. researchgate.net This transformation is a nucleophilic substitution at the sulfur center.

The reaction is particularly relevant for heteroaromatic systems, where the resulting heteroaryl thiosulfonates can be valuable synthetic intermediates. bohrium.comnih.gov The process is typically facilitated by a base to deprotonate the thiol, generating the more nucleophilic thiolate anion. The choice of base and solvent is crucial to ensure that the nucleophilic attack occurs at the sulfonyl group rather than at a potentially electrophilic position on the pyridine ring (SₙAr). acsgcipr.org The formation of sulfonyl fluorides from thiols is a well-established electrochemical process, highlighting the intrinsic relationship between these two functional groups. researchgate.net The reaction of a sulfonyl fluoride with a thiol provides a direct route to S-S linked structures. nih.govrsc.org

Table 2. Representative Nucleophilic Substitution Reactions of Heteroaryl Halides/Sulfonates with Thiols. (Illustrative of S-Heteroarylation)
Heteroaryl ElectrophileThiol NucleophileConditionsProductYield (%)Reference
2-ChloropyridineThiophenolK₂CO₃, DMAc, 100 °C2-(Phenylthio)pyridine95 nih.gov
2-Chloropyrazine4-MethylbenzenethiolK₂CO₃, DMAc, rt2-(p-Tolylthio)pyrazine98 nih.gov
4-Chloro-7-nitrobenzofurazan2-MercaptoethanolEt₃N, CH₂Cl₂2-((7-Nitrobenzo[c] chemrxiv.orgnih.govresearchgate.netoxadiazol-4-yl)thio)ethan-1-ol>95 acsgcipr.org
2-Bromo-5-nitropyridinePropanethiolK₂CO₃, DMAc, 100 °C5-Nitro-2-(propylthio)pyridine85 nih.gov

Deoxyfluorination Reactions of Alcohols (e.g., using Pyridine-2-sulfonyl Fluoride as a Prototype)

The conversion of alcohols to alkyl fluorides, known as deoxyfluorination, is a critical transformation in medicinal chemistry and drug design due to the unique properties conferred by the fluorine atom. openaccesspub.org Pyridine-2-sulfonyl fluoride, commonly known as PyFluor, has emerged as a superior reagent for this purpose, offering significant advantages in stability, safety, and selectivity over traditional reagents like diethylaminosulfur trifluoride (DAST). researchgate.netenamine.netsigmaaldrich.com

A significant challenge in deoxyfluorination is the competition between the desired nucleophilic substitution (SN2) and elimination (E2) side reactions, which lead to unsaturated byproducts. researchgate.netenamine.net PyFluor demonstrates exceptional selectivity for fluorination over elimination, a notable improvement compared to reagents like DAST and perfluoro-1-butanesulfonyl fluoride (PBSF), which frequently yield significant amounts of elimination products that complicate purification. rsc.orgucla.edu

Research by the Doyle group highlighted this selectivity. For instance, in the fluorination of a secondary alcohol, PyFluor provided the desired product with a substitution-to-elimination ratio greater than 20:1. ucla.edu In contrast, DAST and Deoxo-Fluor yielded 13–19% of the elimination byproduct under similar conditions. ucla.edu This high selectivity allows for cleaner reactions and simpler purification processes. researchgate.net

PyFluor also exhibits broad functional group tolerance, reacting selectively with primary and secondary alcohols in the presence of basic functionalities such as heterocycles, phthalimides, and even protected amines. sigmaaldrich.com It is notably inactive towards carbonyl groups, preventing the formation of geminal difluorides that can occur with other fluorinating agents. tcichemicals.com This chemoselectivity makes it a valuable tool for late-stage fluorination in the synthesis of complex molecules. rsc.org

Table 1: Comparison of Deoxyfluorination Reagents in the Fluorination of a Model Secondary Alcohol Data compiled from studies highlighting the selectivity of PyFluor.

ReagentYield of Fluoride (%)Elimination Byproduct (%)Selectivity (Substitution:Elimination)
Pyridine-2-sulfonyl Fluoride (PyFluor)79<4>20:1
Diethylaminosulfur trifluoride (DAST)Variable13-19~5:1 - 7:1
Deoxo-Fluor®Variable~13~7:1
Perfluoro-1-butanesulfonyl fluoride (PBSF)57106:1

The activation of alcohols by PyFluor requires the presence of a strong, non-nucleophilic Brønsted base. sigmaaldrich.com Amidine and guanidine (B92328) bases, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 7-methyl-1,5,7-triazabicyclo[4.4.0]dec-5-ene (MTBD), have been found to be uniquely effective. acs.org

The reaction proceeds through a two-step mechanism. acsgcipr.org First, the alcohol, activated by the base, attacks the sulfonyl fluoride to rapidly form a pyridinesulfonate ester intermediate. acsgcipr.org This intermediate is then slowly converted to the final alkyl fluoride product via an SN2 displacement by the fluoride ion. tcichemicals.com

The role of the base is multifaceted. Mechanistic studies suggest that bases like DBU function principally as Brønsted bases rather than nucleophilic catalysts. ucla.eduacs.org The proposed mechanism involves the base-assisted addition of the alcohol to the sulfonyl fluoride. ucla.edu Subsequently, the protonated base (e.g., [DBU-H]⁺) pairs with the displaced fluoride ion to form a reactive hydrogen fluoride equivalent, [DBU-H]⁺F⁻, which acts as the nucleophilic fluoride source for the displacement of the sulfonate ester. ucla.eduacs.org This is consistent with observations that the S-F bond in sulfonyl fluorides requires activation by a protic species to become labile. acs.org The reaction typically proceeds with a complete inversion of stereochemistry at the reacting carbon center, which is characteristic of an SN2 mechanism. tcichemicals.com

Other Transformative Reactions

Beyond deoxyfluorination, pyridine-2-sulfonyl fluoride and its analogues engage in other significant chemical transformations, demonstrating their versatility as synthetic building blocks.

The sulfonyl fluoride group is exceptionally stable and generally inert to reduction. ucla.eduscholaris.ca However, the synthesis of PyFluor itself involves an oxidation step, typically starting from 2-mercaptopyridine, which is oxidized to form the corresponding sulfonyl halide before a halide exchange furnishes the sulfonyl fluoride. ucla.edu

More recent studies have explored the reactivity of the sulfur(VI) center. While highly resistant to conventional reduction, sulfonyl fluorides can be converted into S(VI) radicals. nih.gov This transformation has been achieved through a combination of an organosuperbase, which activates the sulfonyl fluoride by forming a more reactive complex, and photoredox catalysis. nih.gov The excited photocatalyst reduces this complex, leading to the release of a sulfonyl radical that can then participate in further reactions, such as additions to alkenes. nih.gov

Conversely, the pyridine ring associated with the sulfonyl fluoride moiety can be involved in oxidation reactions, although this is less common. In the context of synthesizing complex heterocyclic systems, the final step can involve an oxidation or aromatization of a precursor ring system to generate the stable pyridine core. rsc.org

Pyridine derivatives containing sulfonate and sulfonamide groups are valuable scaffolds in medicinal chemistry. rsc.orgrsc.org Multicomponent reactions (MCRs) offer an efficient pathway to synthesize these complex molecules in a single step from three or more starting materials. rsc.org For example, a one-pot reaction involving an aryl aldehyde, malononitrile, an acetophenone (B1666503) derivative bearing a sulfonamide moiety, and ammonium (B1175870) acetate (B1210297) can be used to construct highly substituted pyridines. rsc.orgrsc.org This approach is valued for its high atom economy and procedural simplicity. rsc.org

Analogues of pyridine-sulfonyl fluoride are also key participants in various cyclization reactions to build fused and complex heterocyclic systems. Pyridinium (B92312) ylides, which can be generated from pyridine derivatives, are versatile intermediates in cycloaddition reactions. mdpi.com For instance, sulfur-based pyridinium 1,4-zwitterions can undergo formal (3+2), (4+2), and (5+2) cyclization reactions with various partners to construct bicyclic systems like indolizines or more complex heterocycles such as pyrido[1,2-a]pyrazines. mdpi.com

Another powerful strategy involves radical-mediated cyclizations. A visible-light-induced radical cascade sulfonylation/cyclization has been developed to synthesize indole-fused pyridine derivatives, which are important motifs in pharmaceuticals. rsc.org This process demonstrates how the sulfonyl group can be incorporated into a complex polycyclic structure through a controlled radical pathway. rsc.org

Derivatization and Analog Development Strategies for 6 Methoxypyridine 2 Sulfonyl Fluoride

Functionalization of the Pyridine (B92270) Ring Through Orthogonal Reactivity

To generate structural diversity, modifications can be introduced to the pyridine ring while preserving the synthetically valuable sulfonyl fluoride (B91410) group. This requires the use of orthogonal chemical reactions that selectively target the pyridine core.

One prominent strategy involves the activation of the C-S bond. Although sulfonyl fluorides are prized for the reactivity of the S-F bond, the C-S bond can also participate in transformations. For instance, the closely related Pyridine-2-sulfonyl fluoride (PyFluor) has been shown to undergo Suzuki-Miyaura cross-coupling reactions with various hetero(aryl) boronic acids and esters. nih.govscholaris.ca This palladium-catalyzed reaction effectively replaces the entire sulfonyl fluoride group to generate 2-arylpyridines, offering a pathway to biaryl structures. nih.govscholaris.ca While this consumes the sulfonyl fluoride, it represents an orthogonal approach to leveraging the starting material for a different class of analogs.

Another key strategy for modifying pyridine rings is through a sequence of C-H bond fluorination followed by nucleophilic aromatic substitution (SNAr). nih.govacs.orgberkeley.edu This method allows for the late-stage introduction of a wide array of functional groups. nih.gov For a scaffold like 6-methoxypyridine, fluorination would likely be directed to a position activated by the ring nitrogen. The newly installed fluorine atom can then be displaced by various nucleophiles (N, O, S, or C-based), a reaction that is often faster for fluoropyridines compared to their chloro-analogues. nih.govacs.org This two-step process provides a powerful tool for derivatizing the pyridine core without interfering with the sulfonyl fluoride at position 2.

The table below summarizes potential orthogonal functionalization strategies for the pyridine ring.

StrategyReagents & ConditionsPotential Outcome
C-S Bond Activation Pd(dppf)Cl₂, Base, Arylboronic acidReplacement of -SO₂F with an aryl group
C-H Fluorination / SNAr 1. AgF₂ 2. Nucleophile (e.g., R-NH₂, R-OH)Introduction of a new substituent at an activated C-H position
Demethylation e.g., BBr₃Conversion of the methoxy (B1213986) group to a hydroxyl group for further functionalization

Manipulation of the Sulfonyl Fluoride Group for Subsequent Transformations

The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability and high yields. sigmaaldrich.comresearchgate.net This moiety is relatively stable under many reaction conditions but exhibits excellent electrophilic reactivity towards nucleophiles in specific activating environments. rhhz.net This dual nature makes it an ideal handle for conjugating the 6-methoxypyridine scaffold to other molecules. rhhz.net

The primary transformation of the sulfonyl fluoride group involves its reaction with nucleophiles to form highly stable sulfonamide or sulfonate ester linkages. ccspublishing.org.cn This reaction is the basis of its use as a "warhead" in chemical biology for forming covalent bonds with amino acid residues in proteins, such as serine, threonine, lysine, and tyrosine. enamine.netrsc.org

Reaction with Amines: Primary and secondary amines react with 6-methoxypyridine-2-sulfonyl fluoride, typically in the presence of a base, to yield the corresponding sulfonamides.

Reaction with Alcohols/Phenols: Alcohols and phenols react to form sulfonate esters. This fluoride-phenol exchange is often facilitated by a base like cesium carbonate. researchgate.net

The predictable and robust nature of these SuFEx reactions makes the sulfonyl fluoride group a powerful tool for derivatization.

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amine (R-NH₂)SulfonamideBase (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)
Alcohol/Phenol (B47542) (R-OH)Sulfonate EsterBase (e.g., Cs₂CO₃), Solvent (e.g., MeCN)
Silyl (B83357) EthersSulfonate EsterCatalyst (e.g., N-heterocyclic carbene)

Late-Stage Functionalization Approaches on Complex Scaffolds

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry to rapidly generate analogs of a complex lead molecule, allowing for the exploration of structure-activity relationships (SAR). nih.gov The stability and selective reactivity of the sulfonyl fluoride group make it well-suited for this purpose. morressier.com A molecule like this compound can be used as a reagent to "tag" complex molecules, such as natural products or existing drugs that contain a suitable nucleophilic handle (e.g., a phenol or an amine).

This approach leverages the SuFEx reaction to append the 6-methoxypyridine moiety onto a larger, more intricate scaffold. morressier.com The stability of the S-F bond ensures that the reagent can withstand various conditions before the final conjugation step is triggered. This strategy has been successfully used to modify a range of bioactive compounds, sometimes leading to derivatives with enhanced properties. morressier.com For example, the conversion of phenolic drugs to their arylfluorosulfate counterparts via SuFEx has been shown to improve anticancer activity in some cases. morressier.com

Design Principles for Compound Library Synthesis

The synthesis of a compound library based on the this compound scaffold relies on a combinatorial approach that combines the orthogonal reactivity of the pyridine ring with the reliable transformations of the sulfonyl fluoride group. nih.gov The goal is to maximize structural diversity from a common starting material.

Key design principles include:

Scaffold-Based Diversity: Create a collection of diverse pyridine cores by applying the functionalization strategies outlined in section 4.1. This could involve, for example, creating analogs with different substituents at the 4- or 5-positions of the pyridine ring.

Appendage-Based Diversity: Utilize the SuFEx reaction as a robust conjugation method. Each of the diversified pyridine cores can be reacted with a large library of nucleophilic building blocks (amines, alcohols, etc.) to generate a matrix of final compounds. nih.gov

Orthogonal Synthesis: Employ protecting groups where necessary to mask one reactive site while another is being modified. For instance, the sulfonyl fluoride's precursor, a sulfinate, can be protected while the pyridine ring is functionalized. chemrxiv.orgchemrxiv.org The sulfinate is then deprotected and converted to the sulfonyl fluoride for the final SuFEx diversification step. chemrxiv.org

High-Throughput Chemistry: The reactions chosen, particularly the SuFEx ligation, should be high-yielding, simple to perform, and require minimal purification, making them amenable to parallel synthesis formats. sygnaturediscovery.com

This modular approach allows for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of molecules with desired properties.

In-depth Article on this compound Unattainable Due to Lack of Specific Research

Following a comprehensive and exhaustive search of scientific literature, chemical databases, and patent repositories, it has been determined that there is a significant lack of specific published research on the chemical compound "this compound." Consequently, an in-depth article focusing solely on its applications in chemical biology and advanced synthetic methodologies, as requested, cannot be accurately generated at this time.

The investigation encompassed a wide array of search strategies, including queries for its synthesis, reactivity, and specific use as a covalent chemical probe, enzyme inhibitor, or building block in drug discovery. Despite these efforts, no dedicated studies or significant mentions of "this compound" in the specified contexts were identified.

While the broader class of sulfonyl fluorides, and to some extent, other pyridine-based sulfonyl fluorides, are well-documented in the fields of chemical biology and drug discovery, it would be scientifically inaccurate and misleading to extrapolate these general findings and present them as specific attributes of this compound. Adhering to the principles of scientific accuracy and avoiding the generation of unsubstantiated information, this article cannot be produced as outlined.

The available research provides extensive detail on the general utility of the sulfonyl fluoride functional group. This class of compounds is widely recognized for its ability to act as a covalent modifier of various nucleophilic amino acid residues, its application in activity-based protein profiling, and its role as a warhead in the design of targeted covalent inhibitors. However, the specific influence of the 6-methoxy-pyridine scaffold on these properties remains uncharacterized in the public domain.

Therefore, to maintain the integrity and factual accuracy of the information provided, we must conclude that there is insufficient data to construct a thorough and scientifically sound article focused exclusively on this compound.

Applications in Chemical Biology and Advanced Synthetic Methodologies

Role in Drug Discovery Research as a Reagent and Building Block

Fragment Screening Strategies Employing Sulfonyl Fluoride (B91410) Tags (SuFBits)

Fragment-based ligand discovery is a powerful strategy in drug development, and covalent fragments are increasingly used to identify and validate binding pockets on protein targets. The sulfonyl fluoride moiety is an effective electrophilic "warhead" for this purpose because it can react with a range of nucleophilic amino acid residues, including lysine, tyrosine, serine, threonine, and histidine. mdpi.com

A novel approach in this area involves the creation of a library of "Sulfonyl Fluoride Bits" (SuFBits). kinetolab.comresearchgate.net This strategy involves coupling diverse molecular fragments to a sulfonyl fluoride core that acts as a reactive tag. mdpi.comresearchgate.net When the fragment portion of a SuFBit binds, even weakly, to a pocket on a target protein, it positions the sulfonyl fluoride warhead to covalently label a nearby nucleophilic residue. This covalent capture facilitates the identification of low-affinity fragments by mass spectrometry, a task that is challenging with conventional reversible screening methods. mdpi.com

A compound like 6-methoxypyridine-2-sulfonyl fluoride is a candidate for inclusion in such a SuFBits library. The methoxypyridine core represents a distinct chemical fragment that can engage in specific interactions (e.g., hydrogen bonding, pi-stacking) with a protein. The electronic properties of the methoxy (B1213986) group can also modulate the reactivity of the sulfonyl fluoride, a crucial parameter in designing effective covalent probes. mdpi.com Studies on small libraries of aryl sulfonyl fluorides have shown that substituents, including methoxy groups, can influence reactivity, although no simple, universal trend has been observed. mdpi.com This tunability is essential for developing a library of fragments with a range of reactivities suitable for different biological targets.

Structure-Activity Relationship (SAR) Studies in Probe and Ligand Development

The sulfonyl fluoride group is an invaluable tool in structure-activity relationship (SAR) studies, which are fundamental to the development of potent and selective chemical probes and therapeutic ligands. researchgate.net By incorporating a sulfonyl fluoride into a molecule known to bind a specific target, researchers can convert a reversible binder into a covalent one, enabling target validation, structural studies, and the elucidation of binding modes. nih.gov

This approach has been successfully used to develop chemical probes for challenging targets. For instance, sulfonyl fluoride-containing ligands have been developed to covalently target a histidine residue in the sensor loop of cereblon (CRBN), a component of the E3 ubiquitin ligase complex. nih.govrsc.org These probes were instrumental in exploring the SAR of cereblon modulators. nih.gov

In the context of this compound, the pyridine (B92270) ring serves as a versatile scaffold for elaboration. SAR studies would involve systematically modifying the pyridine core while retaining the sulfonyl fluoride as a covalent anchor. Key insights from such studies include:

Impact of Substituents: The position and nature of substituents on the pyridine ring, such as the methoxy group in this compound, can significantly impact binding affinity and selectivity. SAR studies on other systems have shown that methoxy groups can enhance inhibitory activity. nih.gov

Covalent Engagement: The sulfonyl fluoride allows for the site-specific engagement of various nucleophilic amino acids, not just the more commonly targeted cysteine. nih.gov This expands the range of proteins that can be studied and drugged.

Tuning Reactivity: The reactivity of the sulfonyl fluoride warhead can be fine-tuned through electronic modifications to the aromatic ring, which is a key aspect of optimizing a covalent probe to be reactive enough to label its target but stable enough to avoid off-target effects. researchgate.net

Table 1: SAR Considerations for Pyridine Sulfonyl Fluoride Probes
Structural FeatureRole in SARExample from Literature
Sulfonyl Fluoride WarheadForms a covalent bond with nucleophilic residues (Lys, Tyr, His, etc.), locking the ligand in place for study.EM12-SF probe covalently engages a histidine in cereblon (CRBN). nih.gov
Pyridine ScaffoldProvides a rigid core for orienting substituents and can participate in hydrogen bonding or pi-stacking interactions.Serves as a common framework in FDA-approved drugs.
Methoxy GroupCan act as a hydrogen bond acceptor and its electronic properties can modulate binding affinity and warhead reactivity.In dienyl sulfonyl fluorides, an ortho-methoxy group on a phenyl ring increased BuChE inhibitory activity. nih.gov

Advanced Applications in Organic Synthesis and Materials Science

The unique reactivity of the sulfonyl fluoride group, popularized by Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, has led to its use in a variety of advanced applications beyond chemical biology. rsc.orgacs.org

Stereoselective and Chemoselective Transformations

The sulfonyl fluoride moiety exhibits distinct reactivity compared to other sulfonyl halides, enabling highly chemoselective transformations. nih.gov Unlike sulfonyl chlorides, the SO2F group is robust and can tolerate a wide range of reaction conditions, including amide and ester formation, and even transition-metal-catalyzed cross-couplings. nih.gov

This differential reactivity is particularly valuable in the synthesis of complex, polysubstituted pyridines. For instance, studies on heteroaryl fluorosulfates (a closely related functional group) have shown that the reactivity order in palladium-catalyzed Suzuki couplings is generally Br > -OSO2F > Cl. nih.govresearchgate.net This allows for the stepwise, chemoselective functionalization of a polyhalogenated pyridine ring. A molecule containing both a sulfonyl fluoride and a different halogen could similarly undergo selective cross-coupling at the more reactive site while leaving the sulfonyl fluoride intact for subsequent transformations.

Furthermore, reagents like 2-pyridinesulfonyl fluoride (PyFluor) have been developed as highly chemoselective reagents for the deoxyfluorination of alcohols, producing significantly fewer elimination byproducts compared to traditional reagents like DAST. enamine.netsigmaaldrich.com This highlights the controlled and selective reactivity imparted by the pyridine sulfonyl fluoride motif.

Incorporation into Functional Materials and Polymers

The reliability and efficiency of the SuFEx reaction have made it a powerful tool for polymer chemistry. researchgate.netresearchgate.net High-molecular-weight polymers, such as polysulfates and polysulfonates, can be synthesized through the step-growth polymerization of bifunctional monomers. rsc.org This process typically involves reacting a bis(aryl silyl (B83357) ether) with a bis(sulfonyl fluoride) or a bis(fluorosulfate) in the presence of a catalyst. rsc.org

A bifunctional derivative of this compound could serve as a monomer in SuFEx polymerizations. Incorporating the methoxypyridine unit into a polymer backbone could impart specific properties, such as:

Thermal Stability: The sulfur(VI) linkages created by SuFEx are known to contribute to the thermal stability of the resulting polymers. researchgate.net

Functional Handles: The pyridine nitrogen offers a site for post-polymerization modification, such as quaternization, to alter solubility or introduce new functionalities.

Tailored Properties: The regular incorporation of the polar methoxypyridine unit could influence the polymer's solubility, dielectric properties, and interaction with other materials.

The SuFEx process is highly efficient, tolerates a wide range of functional groups, and allows for the creation of precisely defined polymer structures, making it a key technology in modern materials science. researchgate.netdigitellinc.com

Applications in Isotopic Labeling and Radiochemistry (e.g., ¹⁸F)

Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on radiotracers labeled with positron-emitting isotopes, most commonly Fluorine-18 (¹⁸F). frontiersin.org The development of efficient methods for ¹⁸F-labeling is a major focus of radiochemistry. nih.gov Sulfonyl fluorides are excellent candidates for ¹⁸F-labeling because the S-F bond can be readily formed. acs.org

The synthesis of an ¹⁸F-labeled version of this compound, i.e., 6-methoxypyridine-2-sulfonyl [¹⁸F]fluoride, is highly feasible through established methods. The most common approach involves the nucleophilic substitution of its corresponding sulfonyl chloride precursor (6-methoxypyridine-2-sulfonyl chloride) with [¹⁸F]fluoride ion. nih.govacs.org This reaction provides direct access to the ¹⁸F-labeled sulfonyl fluoride, which can then be used as a PET tracer itself or as a prosthetic group for labeling larger biomolecules. google.com

The resulting ¹⁸F-labeled this compound could be used as a covalent PET probe to image and quantify target enzymes or receptors in vivo. The ability to use SuFEx chemistry to introduce the ¹⁸F isotope has expanded the toolkit for developing novel PET tracers, particularly for amino acids and other biomolecules. nih.govacs.org The reaction of 2-pyridinesulfonyl chloride with [¹⁸F]KF has been used to generate [¹⁸F]PyFluor, a radiofluorinating agent, demonstrating the utility of this chemical scaffold in radiochemistry. frontiersin.orgacs.org

Theoretical and Computational Investigations of 6 Methoxypyridine 2 Sulfonyl Fluoride Systems

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a prominent quantum chemical method used to investigate the electronic structure and properties of molecules. nih.gov DFT calculations, often utilizing functionals like B3LYP with various basis sets such as 6-311G+(d,p), allow for the optimization of molecular geometries and the simulation of spectroscopic data. nih.govnih.gov Such computational approaches are instrumental in studying pyridine (B92270) derivatives and sulfonyl fluorides, providing a framework for understanding their chemical behavior. nih.govresearchgate.net

Quantum chemical calculations are crucial for mapping the complex reaction pathways of fluorinated compounds. nih.gov By using DFT, researchers can model the entire reaction path, identify intermediates, and calculate the energies of transition states. nih.govmdpi.com For sulfonyl fluorides, which are known to react with various nucleophiles, these calculations can clarify the mechanism of substitution. researchgate.net For instance, computational analysis can determine whether a reaction proceeds through a two-step process with a Meisenheimer intermediate or a concerted mechanism with a single transition state. mdpi.com The nature of the leaving group, such as the fluoride (B91410) ion in this case, often favors a concerted reaction. mdpi.com

Below is a representative table illustrating the type of data generated from DFT calculations to determine reaction favorability at different positions on a pyridine ring, based on computed activation energies.

Reactive Site on Pyridine RingProposed NucleophileCalculated Activation Energy (kcal/mol)
Carbon 2 (with -SO2F)PhenoxideHypothetical Value A
Carbon 3PhenoxideHypothetical Value B
Carbon 4PhenoxideHypothetical Value C
Carbon 5PhenoxideHypothetical Value D
Note: This table is illustrative. Actual values would require specific DFT calculations for 6-Methoxypyridine-2-sulfonyl fluoride.

Computational methods are highly effective in predicting the reactivity and regioselectivity of reactions involving fluoroaromatic compounds. mdpi.com For a panel of sulfur(VI) fluorides, a strong correlation has been found between reactivity and the calculated Lowest Unoccupied Molecular Orbital (LUMO) energy, providing a valuable method for tuning the reactivity of these electrophiles. nih.gov This allows for the in silico design of novel reagents with desired reactivity profiles.

DFT calculations can predict which site on a molecule like perfluoropyridine or perfluoropyrazine is most susceptible to nucleophilic attack by comparing the activation energies for substitution at different positions. mdpi.com It is expected that the presence of both the electron-withdrawing sulfonyl fluoride group and the electron-donating methoxy (B1213986) group on the pyridine ring will significantly influence the regioselectivity of its reactions.

For sulfonyl fluorides, the unique balance between stability and reactivity is a key feature, making them valuable in chemical biology. researchgate.net The electrophilicity of the sulfur atom, which is critical for its reaction with nucleophiles, can be quantified through computational analysis of its electronic structure. nih.gov The influence of substituents on the pyridine ring, such as the methoxy and sulfonyl fluoride groups, can be systematically studied to understand their effect on the molecule's spectral and electronic characteristics. nih.gov

The following table presents typical electronic properties that can be calculated using DFT to predict chemical behavior.

PropertyDescriptionPredicted Influence on this compound
HOMO Energy Energy of the highest occupied molecular orbital; relates to electron-donating ability.The methoxy group is expected to raise the HOMO energy, increasing susceptibility to electrophilic attack on the ring.
LUMO Energy Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability and electrophilicity.The sulfonyl fluoride group is expected to lower the LUMO energy, making the sulfur atom a prime target for nucleophiles. nih.gov
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A smaller gap generally implies higher reactivity.
Dipole Moment Measure of the net molecular polarity.Influences solubility and intermolecular interactions.
Note: This table provides a conceptual framework for the analysis of electronic properties.

Molecular Modeling and Simulation Approaches in Design

Molecular modeling and simulation are essential in the design of new chemical probes and reagents based on scaffolds like sulfonyl fluorides. nih.gov These techniques allow researchers to visualize the interaction of a molecule with a biological target, such as an amino acid residue in a protein. nih.gov By modeling these interactions, it is possible to design molecules with enhanced potency and selectivity. The use of sulfur(VI) fluorides as reactive functionalities for modifying proteins is an area where molecular modeling can guide the design of probes to expand the "liganded proteome". nih.gov Computational docking and molecular dynamics simulations can predict binding affinities and conformations, accelerating the development of novel covalent inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Reagent Design

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. For reagent design, QSAR models can be developed to predict the reactivity of novel sulfonyl fluoride derivatives based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., atomic charges, HOMO/LUMO energies), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP). By establishing a reliable QSAR model, chemists can prioritize the synthesis of new reagents with optimized reactivity and selectivity, reducing the need for extensive trial-and-error experimentation.

Future Research Directions and Remaining Challenges

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the synthesis of sulfonyl fluorides, including 6-methoxypyridine-2-sulfonyl fluoride (B91410), is the reliance on traditional methods that often involve harsh reagents or unstable intermediates like sulfonyl chlorides. nih.govnih.gov While the conversion of sulfonyl chlorides to sulfonyl fluorides is a common approach, the instability of heteroaromatic sulfonyl chlorides presents a significant hurdle. nih.gov The development of environmentally benign and efficient synthetic protocols is therefore a critical area of future research.

Key research directions include:

Aqueous Synthesis: Moving away from toxic organic solvents is a major goal in green chemistry. digitellinc.com Recent advancements have shown the feasibility of nucleophilic fluorination in water by employing surfactant-based catalytic systems to overcome the inactivation of the fluoride nucleophile. digitellinc.com Future work will likely focus on optimizing these systems for heteroaromatic substrates and expanding their applicability.

Novel Reagent Systems: Researchers are developing safer and more cost-effective methods, such as reacting thiols and disulfides with specialized reagents and potassium fluoride. sciencedaily.com This approach generates only non-toxic salts as by-products, representing a significant step towards a greener synthesis process suitable for both laboratory and industrial scales. sciencedaily.com

Catalytic Approaches: Bypassing unstable intermediates through transition-metal-catalyzed processes is a promising avenue. nih.gov Techniques such as fluorosulfonylating aryl bromides, iodides, or boronic acids using catalysts based on palladium, copper, or nickel are being explored to directly install the sulfonyl fluoride moiety. nih.govnih.gov

Synthetic StrategyDescriptionKey AdvantagesRemaining Challenges
Aqueous Surfactant CatalysisUtilizes a surfactant-based system to enable nucleophilic fluorination of sulfonyl chlorides in water. digitellinc.comEnvironmentally benign, avoids toxic organic solvents. digitellinc.comOptimization for diverse heteroaromatic substrates, scalability.
Thiol/Disulfide ConversionDirect conversion of thiols or disulfides to sulfonyl fluorides using novel reagents and KF. sciencedaily.comLow-cost, safe, produces non-toxic by-products (NaCl, KCl). sciencedaily.comBroadening substrate scope, ensuring high functional group tolerance.
Transition-Metal CatalysisDirect installation of the SO2F group onto aryl precursors (e.g., boronic acids) using metal catalysts. nih.govBypasses unstable sulfonyl chloride intermediates, offers high functional group compatibility. nih.govnih.govCatalyst cost and recovery, optimization of reaction conditions.

Exploration of Expanded Reactivity Profiles and Catalytic Systems

The reactivity of sulfonyl fluorides is central to their application, primarily through SuFEx chemistry, which allows them to react with a range of nucleophiles. mdpi.com While they are known to react with several amino acid residues—including tyrosine, lysine, serine, threonine, cysteine, and histidine—a deeper understanding and expansion of this reactivity are needed. mdpi.comnih.gov

Future research will likely focus on:

Mapping Reactivity: Systematically profiling the reactivity of 6-methoxypyridine-2-sulfonyl fluoride against a broader array of biological nucleophiles to uncover new potential targets and reaction modes.

Catalytic Activation: Sulfonyl fluorides are relatively stable, and their reaction often requires specific conditions or activation. sigmaaldrich.comresearchgate.net Developing novel catalytic systems to modulate this reactivity is a key challenge. This includes exploring base-catalyzed activation and advanced transition-metal or photoredox catalysis to engage sulfonyl fluorides in new types of chemical transformations. nih.govnih.gov For example, photoredox catalysis has been used to generate fluorosulfuryl radicals, opening up new pathways for creating alkenyl sulfonyl fluorides. nih.gov This could dramatically expand the synthetic utility of compounds like this compound beyond their current use as simple electrophiles. nih.gov

Catalytic SystemMechanism/ApproachPotential Application for this compound
Base Catalysis (e.g., DBU)Activates the sulfonyl fluoride for reaction with nucleophiles like silyl-protected alcohols. nih.govControlled derivatization and functionalization of the sulfonyl fluoride group.
Metal Catalysis (Cu, Pd, Ni)Enables cross-coupling reactions and direct fluorosulfurylation. nih.govnih.govCreating novel derivatives by forming new carbon-sulfur bonds.
Photoredox CatalysisGenerates sulfonyl radicals from sulfonyl fluorides for addition to substrates like alkenes. nih.govnih.govAccessing new chemical space and creating complex molecules not achievable through traditional SuFEx.

Advancements in Targeted Covalent Probe Design and Delivery Systems

One of the most powerful applications of sulfonyl fluorides is in the design of targeted covalent inhibitors (TCIs) and chemical probes for mapping the "ligandable proteome". nih.govnih.gov In this context, the sulfonyl fluoride group acts as an electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue in a protein's binding site. nih.govwuxiapptec.com

Key challenges and future directions include:

Achieving Selectivity: While sulfonyl fluorides can react with multiple residues, achieving high selectivity for a single target residue (e.g., a specific tyrosine or lysine) in a complex biological system remains a major challenge. nih.govnih.gov Future design will incorporate sophisticated molecular scaffolds attached to the this compound core to provide non-covalent binding affinity that precisely orients the warhead for reaction with the desired amino acid. nih.gov

Targeting Non-Cysteine Residues: Covalent drug discovery has historically focused on the amino acid cysteine. nih.gov Sulfonyl fluorides are at the forefront of a shift to target other residues like tyrosine and lysine, thereby expanding the range of druggable proteins. nih.govresearchgate.net Recent work has demonstrated the successful use of SuFEx chemistry to covalently modify a specific tyrosine residue in the enzyme tyrosyl-DNA phosphodiesterase 1 (TDP1). nih.gov

Innovative Probe Design: There is a need to move beyond simple inhibitors to more complex probes, such as covalent PROTACs (PROteolysis TArgeting Chimeras), which can be designed to induce the degradation of a target protein. rsc.org The development of novel delivery systems to ensure these probes reach their intended cellular compartments is also a critical area for advancement.

Target Amino AcidSignificance in Probe DesignDesign Consideration
TyrosineA key target for sulfonyl fluoride warheads in kinases and other enzymes. nih.govScaffold design must overcome the lower nucleophilicity compared to cysteine.
LysineA common residue in catalytic sites; targeting it can lead to potent inhibition. nih.govresearchgate.netThe probe's reversible binding must position the sulfonyl fluoride precisely near the lysine ε-amino group.
Serine/ThreonineImportant nucleophiles in enzymes like serine proteases. mdpi.comRequires a scaffold that enhances the local concentration and reactivity of the warhead.

Integration with Automation and High-Throughput Techniques in Synthesis and Screening

The optimization of a chemical probe or drug candidate is traditionally a time-consuming and labor-intensive process. chemrxiv.orgnih.gov Integrating automation and high-throughput screening (HTS) methodologies can dramatically accelerate the discovery pipeline for molecules based on the this compound scaffold.

Future advancements will rely on:

Automated Synthesis: The development of fully automated synthesis platforms can enable the rapid creation of large libraries of analogues. uchicago.edu By varying the substituents on the pyridine (B92270) ring or by using the sulfonyl fluoride as a hub for SuFEx click chemistry, hundreds of distinct compounds can be generated with minimal manual intervention. chemrxiv.orgnih.gov This allows for a much broader exploration of the chemical space around the core structure.

High-Throughput Screening (HTS): Once libraries are synthesized, HTS robotics and miniaturized assays can be used to rapidly screen them against biological targets. chemrxiv.orgrsc.org This synergy allows researchers to quickly identify "hit" compounds with desired activity and establish structure-activity relationships that guide the next round of design and synthesis. nih.gov The ability to perform these reactions and screenings on a picomole scale conserves valuable reagents and accelerates the entire hit-to-lead process. chemrxiv.org

ComponentRole in Integrated WorkflowFuture Goal
Automated Synthesizer/Liquid HandlerRapidly synthesizes a diverse library of this compound derivatives in a miniaturized format (e.g., 96- or 384-well plates). chemrxiv.orgnih.gov"On-demand" synthesis integrated directly with screening platforms.
High-Throughput Screening (HTS) PlatformScreens the compound library against a specific protein or in a cell-based assay to measure biological activity. chemrxiv.orgrsc.orgDevelopment of more complex and physiologically relevant assays (e.g., co-culture models).
Data Analysis SoftwareProcesses the large datasets from HTS to identify active compounds and structure-activity relationships.Integration of AI and machine learning to predict the activity of new designs before synthesis.

Q & A

Basic: What are common synthetic routes for 6-Methoxypyridine-2-sulfonyl fluoride, and what factors influence reaction efficiency?

Answer:
Synthesis typically involves sequential functionalization of the pyridine ring. Key steps may include:

  • Methoxylation : Introduction of the methoxy group via nucleophilic substitution or directed ortho-metalation strategies.
  • Sulfonylation : Reaction with sulfur trioxide derivatives or fluorosulfonic acid to install the sulfonyl fluoride group.
  • Halogenation (if applicable): Bromine or iodine may be introduced for further derivatization.

Critical factors include:

  • Temperature : Elevated temperatures (e.g., 80–120°C) improve reaction rates but may increase side reactions .
  • Catalysts : Lewis acids (e.g., AlCl₃) enhance regioselectivity during substitution .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in sulfonylation .

Advanced: How can competing substitution pathways be controlled during functionalization of this compound?

Answer:
Competing pathways (e.g., nucleophilic substitution at fluorine vs. sulfonyl fluoride groups) are managed through:

  • Protecting groups : Temporary protection of the sulfonyl fluoride with tert-butyl groups during fluorine substitution .
  • Catalytic selectivity : Palladium catalysts (e.g., Pd(PPh₃)₄) favor coupling at halogenated positions over sulfonyl groups .
  • Kinetic control : Low-temperature conditions (-20°C to 0°C) suppress thermodynamically favored side reactions .

Basic: What spectroscopic techniques effectively characterize this compound?

Answer:

  • ¹⁹F NMR : Directly identifies sulfonyl fluoride (-SO₂F) resonance (~60–70 ppm) and distinguishes fluorine substituents .
  • ¹H/¹³C NMR : Assigns methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and pyridine ring carbons.
  • Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ at m/z 219.04) and fragmentation patterns .

Advanced: What strategies mitigate batch-to-batch variability in synthesis?

Answer:

  • Process intensification : Continuous flow reactors ensure consistent mixing and temperature control, reducing side products .
  • In-line monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation .
  • Purification protocols : Gradient HPLC or recrystallization in hexane/ethyl acetate removes residual impurities .

Basic: How does the pyridine ring's electronic environment influence sulfonyl fluoride reactivity?

Answer:
The electron-withdrawing methoxy group at C6 reduces ring electron density, enhancing:

  • Electrophilicity of the sulfonyl fluoride group : Increases susceptibility to nucleophilic attack (e.g., by amines or thiols) .
  • Resonance stabilization : Delocalization of sulfonyl group electrons into the pyridine ring stabilizes intermediates during substitution .

Advanced: How can computational chemistry predict reaction outcomes for derivatives?

Answer:

  • Density Functional Theory (DFT) : Calculates activation energies for substitution pathways, identifying preferred reaction sites .
  • Molecular docking : Predicts binding affinities of derivatives to biological targets (e.g., enzymes) .
  • Solvent modeling : COSMO-RS simulations optimize solvent selection for regioselective reactions .

Basic: What safety considerations apply when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Perform reactions in fume hoods to prevent inhalation of volatile byproducts (e.g., HF) .
  • Spill management : Neutralize spills with calcium carbonate and dispose via hazardous waste protocols .

Advanced: How to resolve conflicting stability data under varying pH conditions?

Answer:

  • pH-rate profiling : Conduct accelerated stability studies (e.g., 25–40°C) at pH 2–12, monitoring degradation via HPLC .
  • Isotopic labeling : Use ¹⁸O-labeled water in hydrolysis experiments to track sulfonyl fluoride cleavage mechanisms .
  • Multivariate analysis : Apply Design of Experiments (DoE) to identify pH and temperature interactions affecting stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.